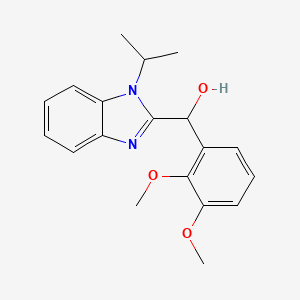
N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide, commonly referred to as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel expressed in sensory neurons.
作用機序
BCTC acts as a potent and selective antagonist of N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide channels, which are involved in the transmission of pain signals and the regulation of various physiological processes. By inhibiting N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide channels, BCTC can effectively reduce pain responses and modulate various physiological processes such as thermoregulation, inflammation, and cell growth.
Biochemical and Physiological Effects:
BCTC has been shown to have various biochemical and physiological effects, including the inhibition of N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide-mediated pain responses, the modulation of thermoregulation, inflammation, and cell growth. BCTC has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the major advantages of BCTC is its potency and selectivity as a N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide antagonist, which makes it a promising candidate for the development of new pain medications and cancer therapies. However, one of the limitations of BCTC is its potential toxicity, which may limit its clinical applications. Further studies are needed to determine the safety and efficacy of BCTC in humans.
将来の方向性
There are several future directions for the study of BCTC, including the development of new pain medications and cancer therapies, the investigation of its potential applications in other areas such as inflammation and neurodegenerative diseases, and the exploration of its mechanisms of action and potential side effects. Further studies are needed to fully understand the potential applications and limitations of BCTC in various fields of research.
合成法
BCTC can be synthesized using a multi-step process, which involves the reaction of 2-chlorobenzothiophene with 2-benzoyl-4-chloroaniline in the presence of a catalyst and a solvent. The resulting product is then treated with thionyl chloride to form a chlorosulfonyl derivative, which is subsequently reacted with an amine to yield the final product, BCTC.
科学的研究の応用
BCTC has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is pain research, as N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide channels are known to play a crucial role in the transmission of pain signals. BCTC has been shown to inhibit N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide-mediated pain responses in animal models, making it a promising candidate for the development of new pain medications.
In addition to pain research, BCTC has also been studied for its potential applications in other areas such as cancer research, where N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide channels have been implicated in the regulation of cancer cell growth and survival. BCTC has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO2S/c23-14-10-11-17(16(12-14)20(26)13-6-2-1-3-7-13)25-22(27)21-19(24)15-8-4-5-9-18(15)28-21/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHZNVNDCGDZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)

![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)